molecular formula C17H19N5O4S B2565740 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide CAS No. 921083-03-6

4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2565740
CAS No.: 921083-03-6
M. Wt: 389.43
InChI Key: DZNAMELAESNGLD-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including two methoxy groups, a tetrazole group, a sulfonamide group, and a benzene ring . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene) and heterocycles (tetrazole) could result in a planar or near-planar structure. The electron-donating methoxy groups and the electron-withdrawing sulfonamide group could create interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The methoxy groups might undergo reactions like demethylation, while the tetrazole ring might participate in cycloaddition reactions. The sulfonamide group could be hydrolyzed under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (sulfonamide, tetrazole) could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide has been noted for its potential in photodynamic therapy, particularly for the treatment of cancer. A study highlighted the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Enzyme Inhibition Studies

The compound has been studied for its structural properties and interactions with biological molecules. A molecular docking study was conducted to understand the orientation and interaction of tetrazole derivatives inside the active site of the cyclooxygenase-2 enzyme. The study provided insights into its potential as COX-2 inhibitors, highlighting its significance in biochemical and pharmacological research (Al-Hourani et al., 2015).

Spectroscopic Studies and Metal Complex Formation

Spectroscopic studies have been conducted on analogues of this compound, showing their interaction with zinc(II) ions. These compounds undergo a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) to the solution, forming fluorescent complexes. Such studies are critical for understanding the photophysical behavior of these compounds and their potential applications in areas like fluorescence microscopy or materials science (Kimber et al., 2003).

Applications in Alzheimer’s Disease Treatment

The compound has shown promise in the treatment of Alzheimer’s disease. A series of sulfonamides derived from 4-methoxyphenethylamine were synthesized and showed inhibitory effects on acetylcholinesterase, which is a target for Alzheimer’s disease treatment. This study underscores the compound’s potential in generating therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. The tetrazole ring is a common motif in medicinal chemistry, often used as a bioisostere for the carboxylic acid group .

Properties

IUPAC Name

4-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-12-10-15(8-9-16(12)26-3)27(23,24)18-11-17-19-20-21-22(17)13-4-6-14(25-2)7-5-13/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNAMELAESNGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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